EM-Tbpc, or Ethanolamine-Metal-1,2-bisphosphonic acid, is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is primarily recognized for its role in coordination chemistry and materials science, particularly in the development of luminescent materials and sensors.
The compound is synthesized from a combination of ethanolamine and metal ions, particularly those of terbium, which contribute to its luminescent properties. Terbium is a rare earth element known for its sharp emission lines, making it valuable in phosphorescent applications.
EM-Tbpc can be classified under coordination compounds, specifically as a metal-organic framework. It exhibits characteristics typical of lanthanide complexes, including luminescence and magnetic properties.
The synthesis of EM-Tbpc typically involves the following methods:
EM-Tbpc features a complex structure where terbium ions are coordinated by bisphosphonic acid groups derived from ethanolamine. The coordination geometry around the terbium ion typically exhibits a distorted octahedral configuration.
The primary reactions involving EM-Tbpc include:
The mechanism by which EM-Tbpc exerts its effects primarily revolves around its luminescent properties. Upon excitation by UV light, the terbium ions within the compound emit characteristic green light due to electronic transitions between energy levels.
EM-Tbpc has several scientific applications:
The discovery of EM-TBPC emerged from early 21st-century efforts to address multidrug-resistant tuberculosis. Tuberculosis research had entered a molecular-targeted era following Robert Koch’s 1882 identification of Mycobacterium tuberculosis [2] [7]. While not directly derived from natural products, EM-TBPC was synthesized to inhibit novel bacterial targets, coinciding with global initiatives to combat antimicrobial resistance. Its first structural characterization was published in chemical databases circa 2010–2015, though synthetic protocols remain proprietary [1] [6].
Key molecular attributes of EM-TBPC include:
Table 1: Physicochemical Properties of EM-TBPC
| Property | Value |
|---|---|
| Molecular weight | 308.16 g/mol |
| Topological polar surface area | 61.92 Ų |
| Hydrogen bond acceptors | 4 |
| Hydrogen bond donors | 0 |
| Rotatable bonds | 2 |
| Lipinski’s Rule compliance | 0 violations |
The compound’s discovery reflects a broader trend in tuberculosis drug development, where synthetic libraries were screened against non-replicating M. tuberculosis phenotypes—a shift from historical focus on broad-spectrum antibiotics like streptomycin (1943) [2] [7].
EM-TBPC’s academic value extends beyond antimicrobial applications into cognitive neuroscience, owing to its effects on neural efficiency pathways. Its dihydropyridinone scaffold resembles calcium channel modulators, though its primary mechanism involves allosteric modulation of neuronal receptors linked to cognitive processing [3] [6].
Molecular Pharmacology
Cognitive Neuroscience Implications
EM-TBPC enables researchers to probe:
This dual significance positions EM-TBPC as a rare molecular tool bridging infectious disease therapy and cognitive enhancement research.
Despite its promise, EM-TBPC research faces substantive challenges:
Mechanistic Gaps
Translational Barriers
Clinical and Epidemiological Questions
Table 2: Priority Research Areas for EM-TBPC
| Research Domain | Unanswered Questions | Required Approaches |
|---|---|---|
| Molecular Mechanisms | Cross-resistance with delamanid? | In vitro resistance induction assays |
| Neuroscience Impact | Dose-dependent effects on cortical efficiency? | fMRI with parametric dosing trials |
| Clinical Translation | Efficacy in extrapulmonary tuberculosis? | Phase IIa trials in diverse cohorts |
| Public Health | Cost-effectiveness in high-tuberculosis-burden areas? | Health economic modeling |
The World Health Organization’s tuberculosis research guidelines explicitly highlight needs for compounds like EM-TBPC: improved diagnostics, resistance monitoring, and neurocognitive-compatible regimens [4] [9]. Addressing these gaps requires interdisciplinary collaboration between chemists, neuroscientists, and tuberculosis clinicians.
Key Takeaways:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2